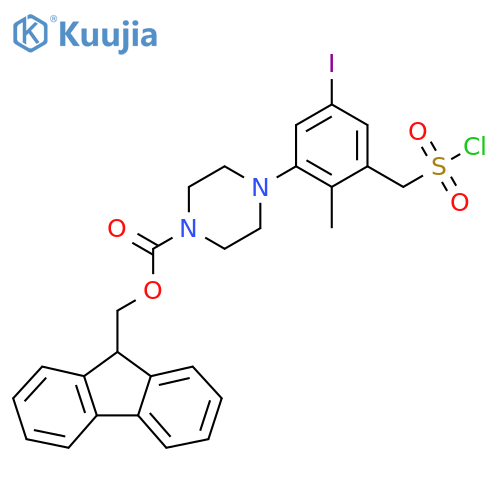Cas no 2418644-89-8 ((9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-26630085
- (9H-fluoren-9-yl)methyl 4-{3-[(chlorosulfonyl)methyl]-5-iodo-2-methylphenyl}piperazine-1-carboxylate
- 2418644-89-8
- (9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylate
-
- インチ: 1S/C27H26ClIN2O4S/c1-18-19(17-36(28,33)34)14-20(29)15-26(18)30-10-12-31(13-11-30)27(32)35-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,14-15,25H,10-13,16-17H2,1H3
- InChIKey: IFGKWONJRFNHNN-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(CS(=O)(=O)Cl)C(C)=C(C=1)N1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1
計算された属性
- せいみつぶんしりょう: 636.03465g/mol
- どういたいしつりょう: 636.03465g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 6
- 複雑さ: 856
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
(9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26630085-1.0g |
(9H-fluoren-9-yl)methyl 4-{3-[(chlorosulfonyl)methyl]-5-iodo-2-methylphenyl}piperazine-1-carboxylate |
2418644-89-8 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26630085-1g |
(9H-fluoren-9-yl)methyl 4-{3-[(chlorosulfonyl)methyl]-5-iodo-2-methylphenyl}piperazine-1-carboxylate |
2418644-89-8 | 1g |
$0.0 | 2023-09-12 |
(9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylate 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
(9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylateに関する追加情報
The Synthesis and Applications of (9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylate
Introduction
The compound (9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylate, with CAS No. 2418644-89-8, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethyloxycarbonyl (Fmoc) group, a piperazine ring, and a substituted aromatic moiety. The presence of these functional groups makes it a versatile building block for various chemical transformations and applications.
Structural Features and Synthesis
The molecule's structure is characterized by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group is attached to the piperazine ring via a methylene bridge, providing stability and facilitating subsequent chemical modifications. The piperazine ring itself is substituted at the 4-position with an aromatic group that contains chlorosulfonyl, iodo, and methyl substituents. This substitution pattern introduces electronic and steric effects that can influence the compound's reactivity and biological activity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the fluorenylmethyloxycarbonyl chloride. This intermediate is then reacted with piperazine derivatives to form the Fmoc-piperazine intermediate. Subsequent steps involve the introduction of the aromatic substituents through nucleophilic aromatic substitution or other coupling reactions. The use of modern catalytic methods, such as palladium-catalyzed cross-couplings, has significantly streamlined the synthesis of such complex molecules.
Applications in Medicinal Chemistry
The compound has found applications in medicinal chemistry as a building block for peptide-based drugs. The Fmoc group serves as an excellent protecting group during peptide synthesis, enabling precise control over the assembly of complex peptide sequences. Additionally, the presence of the piperazine ring provides a platform for incorporating bioactive moieties into drug candidates. Recent studies have explored the use of this compound in the development of inhibitors for protein kinases and other therapeutic targets.
Applications in Materials Science
Beyond its role in drug discovery, this compound has also been investigated for its potential in materials science. The aromatic substituents on the piperazine ring can impart unique electronic properties to the molecule, making it suitable for applications in organic electronics. For instance, derivatives of this compound have been studied as components in light-emitting diodes (LEDs) and other optoelectronic devices.
Recent Research Developments
Recent advancements in synthetic methodologies have expanded the utility of this compound further. Researchers have developed novel strategies for incorporating this molecule into polymer frameworks, enabling the creation of advanced materials with tailored properties. Additionally, studies have focused on optimizing the synthesis of this compound to improve yield and reduce costs, making it more accessible for large-scale applications.
Conclusion
In summary, (9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylate is a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for both fundamental research and industrial applications. As ongoing research continues to uncover new uses for this compound, its significance in the chemical sciences is likely to grow further.
2418644-89-8 ((9H-fluoren-9-yl)methyl 4-{3-(chlorosulfonyl)methyl-5-iodo-2-methylphenyl}piperazine-1-carboxylate) 関連製品
- 333408-47-2(2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid)
- 1250149-45-1(2-{(2-bromocycloheptyl)oxymethyl}oxane)
- 1805624-33-2(Methyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate)
- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)
- 1404364-79-9(3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid)
- 1803560-69-1(tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)
- 690646-88-9(ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate)
- 2171662-27-2(3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 745788-93-6(N-[4-(difluoromethoxy)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide)
- 2411325-93-2((2E)-4-(dimethylamino)-N-({5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methyl)but-2-enamide)



